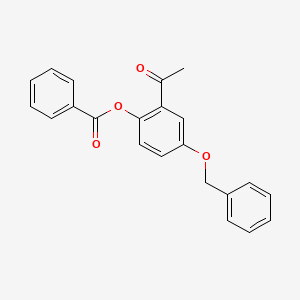![molecular formula C9H15IO3 B14396300 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne CAS No. 89635-87-0](/img/structure/B14396300.png)
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom attached to a prop-1-yne group, which is further connected to a chain of ethoxyethoxy groups. It is a colorless liquid that is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide to form 3-[2-(2-Ethoxyethoxy)ethoxy]-1-propyne. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with the molecular formula C6H14O3, used as a solvent and in various industrial applications.
Diethylene glycol monoethyl ether: Another related compound with similar properties and applications.
Uniqueness
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is unique due to the presence of the iodine atom and the triple bond, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound.
Eigenschaften
CAS-Nummer |
89635-87-0 |
|---|---|
Molekularformel |
C9H15IO3 |
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
3-[2-(2-ethoxyethoxy)ethoxy]-1-iodoprop-1-yne |
InChI |
InChI=1S/C9H15IO3/c1-2-11-6-7-13-9-8-12-5-3-4-10/h2,5-9H2,1H3 |
InChI-Schlüssel |
OSHDYUMAOLYGRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


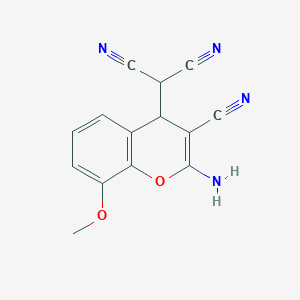
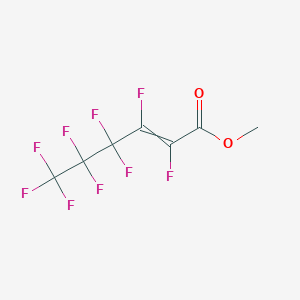
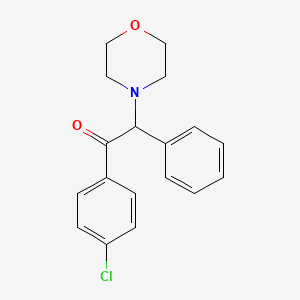
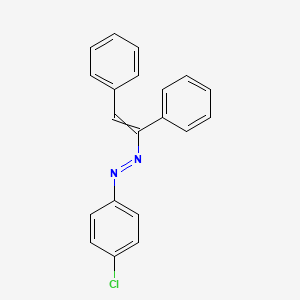
![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
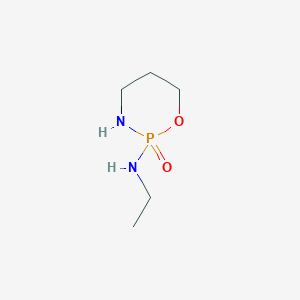
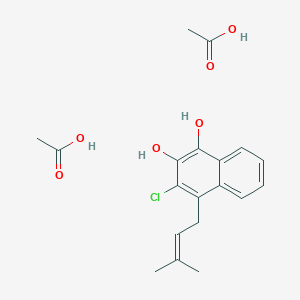
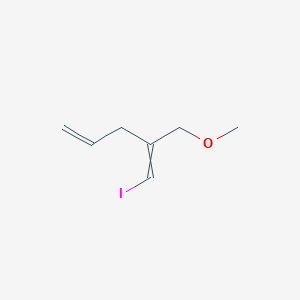
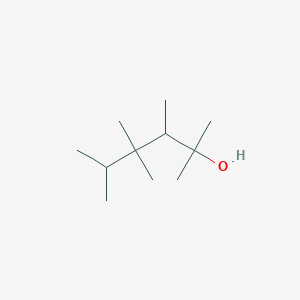
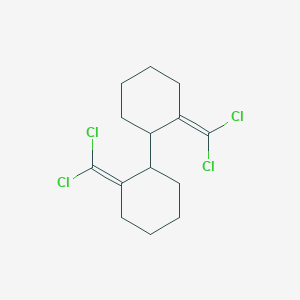
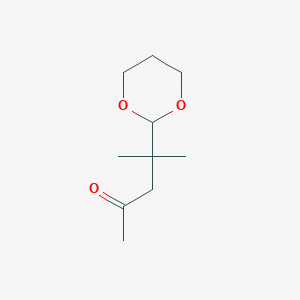
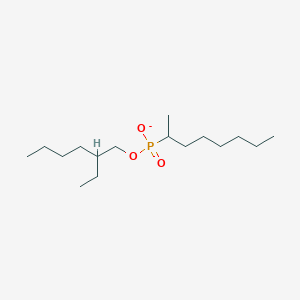
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
